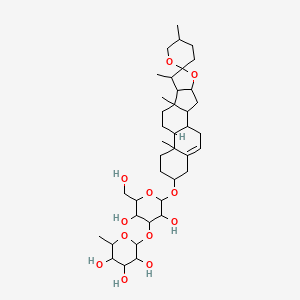

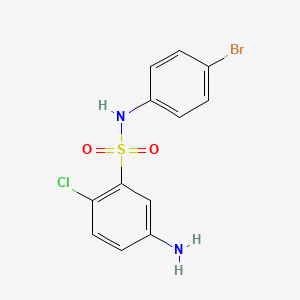

![molecular formula C18H18O6 B12317874 3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La diosmetina se puede sintetizar mediante varios métodos. Un enfoque común implica la metilación de la luteolina. La reacción generalmente utiliza yoduro de metilo como agente metilante en presencia de una base como el carbonato de potasio . Las condiciones de reacción a menudo incluyen el reflujo de la mezcla en un disolvente adecuado como la acetona.

Métodos de producción industrial

La producción industrial de diosmetina puede implicar la extracción de fuentes vegetales seguida de la purificación. El proceso de extracción puede utilizar disolventes como el etanol o el metanol. El extracto crudo se somete entonces a técnicas cromatográficas para aislar la diosmetina .

Análisis De Reacciones Químicas

Tipos de reacciones

La diosmetina sufre diversas reacciones químicas, entre ellas:

Oxidación: La diosmetina se puede oxidar para formar quinonas correspondientes.

Reducción: La reducción de la diosmetina puede producir derivados dihidro.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de éteres o ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: El borohidruro de sodio se utiliza a menudo como agente reductor.

Principales productos formados

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Éteres y ésteres

Aplicaciones Científicas De Investigación

La diosmetina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de flavonoides más complejos.

Biología: Se estudia por sus propiedades antioxidantes y su potencial para modular las actividades enzimáticas.

Medicina: Se investiga por sus efectos antiinflamatorios, anticancerígenos y neuroprotectores.

Industria: Se utiliza en la formulación de suplementos dietéticos y cosméticos debido a sus propiedades bioactivas

Mecanismo De Acción

La diosmetina ejerce sus efectos principalmente a través de su interacción con varios objetivos moleculares. Actúa como un agonista débil del receptor TrkB, que está involucrado en las vías de señalización neurotrófica . Esta interacción puede conducir a la activación de cascadas de señalización descendentes que promueven la supervivencia, diferenciación y crecimiento celular.

Comparación Con Compuestos Similares

Compuestos similares

Luteolina: Una flavona con estructura similar pero que carece del grupo metoxi en la posición 4’.

Apigenina: Otra flavona que difiere por la ausencia de grupos metoxi.

Crisina: Una flavona con grupos hidroxilo pero sin grupos metoxi.

Singularidad

La característica única de la diosmetina es la presencia de grupos metoxi, que pueden influir en su actividad biológica y solubilidad. Esta diferencia estructural puede dar lugar a propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otras flavonas .

Propiedades

IUPAC Name |

3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFFWMTNAFHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

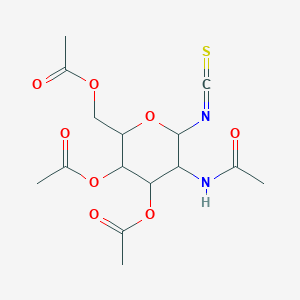

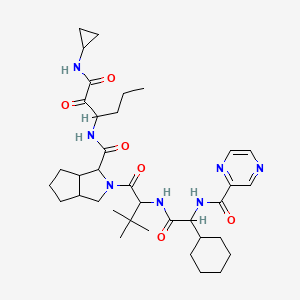

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)

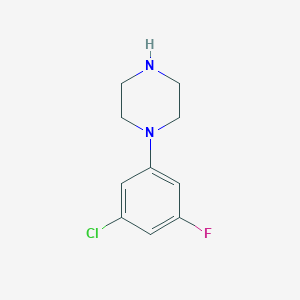

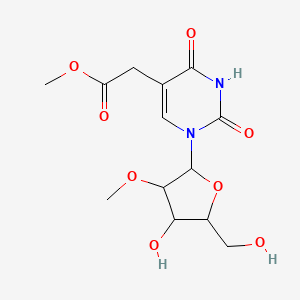

![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)

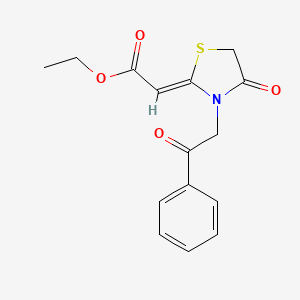

![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)

![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)

![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)